molecular formula C10H13NO4 B15068875 Ethyl 3-(furan-2-carboxamido)propanoate CAS No. 36855-35-3

Ethyl 3-(furan-2-carboxamido)propanoate

Cat. No.: B15068875
CAS No.: 36855-35-3
M. Wt: 211.21 g/mol
InChI Key: AXHJMKIGTFSKMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-carboxamido)propanoate typically involves the esterification of furan-2-carboxylic acid with ethyl 3-aminopropanoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often include continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-carboxamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(furan-2-carboxamido)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-carboxamido)propanoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amide group.

    Furan-2-carboxylic acid: The parent compound without the ethyl ester and amide groups.

    Ethyl 3-(pyridin-2-ylamino)propanoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Ethyl 3-(furan-2-carboxamido)propanoate is unique due to the presence of both the furan ring and the amide group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

36855-35-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 3-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C10H13NO4/c1-2-14-9(12)5-6-11-10(13)8-4-3-7-15-8/h3-4,7H,2,5-6H2,1H3,(H,11,13)

InChI Key

AXHJMKIGTFSKMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=CO1

Origin of Product

United States

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